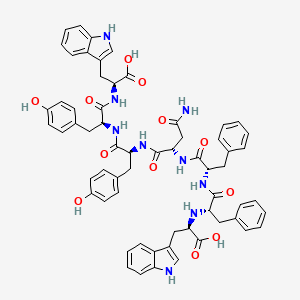![molecular formula C21H23Cl2N3O2 B10853792 (R)-{3-[(4-Chlorophenyl)-(2-chloropyridin-3-yl)methoxy]azetidin-1-yl}piperidin-1-ylmethanone](/img/structure/B10853792.png)
(R)-{3-[(4-Chlorophenyl)-(2-chloropyridin-3-yl)methoxy]azetidin-1-yl}piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VER-156085 is a novel, chiral azetidine urea inhibitor of fatty acid amide hydrolase (FAAH). This compound has shown surprising species selectivity, making it a significant subject of study in the field of medicinal chemistry .
Preparation Methods
The synthetic routes and reaction conditions for VER-156085 involve the use of chiral azetidine urea as a core structure. The preparation methods typically include the following steps:
Synthesis of Chiral Azetidine Urea: This involves the reaction of azetidine with urea under specific conditions to obtain the chiral azetidine urea.
Purification and Characterization: The synthesized compound is then purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial production methods for VER-156085 are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring the purity and yield of the compound are maintained.
Chemical Reactions Analysis
VER-156085 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
VER-156085 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of fatty acid amide hydrolase, which is involved in the degradation of fatty acid amides.
Biology: It is used to investigate the role of fatty acid amide hydrolase in various biological processes, including pain sensation and inflammation.
Medicine: It has potential therapeutic applications in the treatment of conditions such as pain, inflammation, and neurodegenerative diseases.
Industry: It can be used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
VER-156085 exerts its effects by inhibiting the activity of fatty acid amide hydrolase. This enzyme is responsible for the hydrolysis of fatty acid amides, which are involved in various physiological processes. By inhibiting this enzyme, VER-156085 increases the levels of fatty acid amides, leading to enhanced signaling through their receptors. The molecular targets and pathways involved include the cannabinoid receptors and other signaling pathways related to pain and inflammation .
Comparison with Similar Compounds
VER-156085 is unique compared to other fatty acid amide hydrolase inhibitors due to its chiral azetidine urea structure and species selectivity. Similar compounds include:
URB597: Another fatty acid amide hydrolase inhibitor with a different chemical structure.
PF-04457845: A potent and selective fatty acid amide hydrolase inhibitor with a different mechanism of action.
JZL184: A selective inhibitor of monoacylglycerol lipase, another enzyme involved in the degradation of endocannabinoids.
These compounds differ in their chemical structures, mechanisms of action, and selectivity profiles, highlighting the uniqueness of VER-156085 .
Properties
Molecular Formula |
C21H23Cl2N3O2 |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
[3-[(R)-(4-chlorophenyl)-(2-chloropyridin-3-yl)methoxy]azetidin-1-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C21H23Cl2N3O2/c22-16-8-6-15(7-9-16)19(18-5-4-10-24-20(18)23)28-17-13-26(14-17)21(27)25-11-2-1-3-12-25/h4-10,17,19H,1-3,11-14H2/t19-/m1/s1 |
InChI Key |
QEKKZTBXSULKCC-LJQANCHMSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)N2CC(C2)O[C@H](C3=CC=C(C=C3)Cl)C4=C(N=CC=C4)Cl |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CC(C2)OC(C3=CC=C(C=C3)Cl)C4=C(N=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




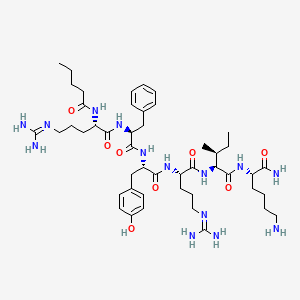

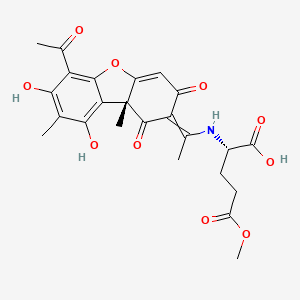
![1-(5-(4-phenylpiperazin-1-yl)pentyl)benzo[cd]indol-2(1H)-one](/img/structure/B10853753.png)


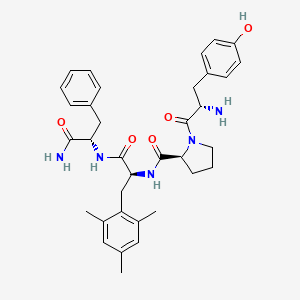
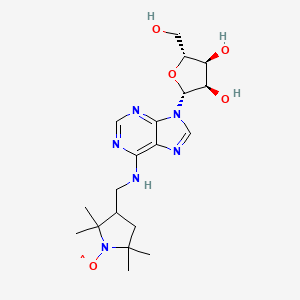
![8-Ethyl-6-methoxy-3-methyl-8H-1,3a,7,8,9-pentaaza-dibenzo[e,h]azulene](/img/structure/B10853782.png)
![2-[[2-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B10853783.png)

